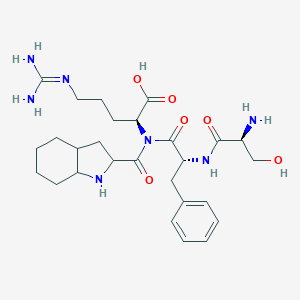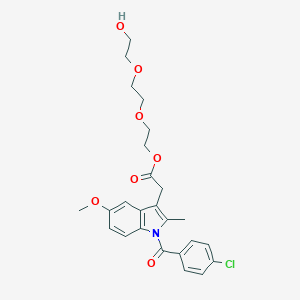
Indomethacin triethylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indomethacin triethylene ester is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic effects. It is a derivative of indomethacin, which is known for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol, resulting in a more lipophilic compound than its parent drug.
作用機序
The mechanism of action of indomethacin triethylene ester is similar to that of indomethacin. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
生化学的および生理学的効果
Indomethacin triethylene ester has been shown to have similar biochemical and physiological effects to indomethacin. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
Indomethacin triethylene ester has several advantages for lab experiments. It is more lipophilic than its parent drug indomethacin, which allows for better penetration into cell membranes and tissues. It also has a longer half-life than indomethacin, which allows for longer-lasting effects. However, it also has some limitations, such as potential toxicity at high doses and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for research on indomethacin triethylene ester. One area of interest is its potential therapeutic effects in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a drug delivery system, as its lipophilic properties may allow for better delivery of other drugs. Additionally, further studies are needed to determine the optimal dosing and monitoring strategies for indomethacin triethylene ester in lab experiments.
合成法
Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of a white solid that is purified by recrystallization. The yield of the reaction is typically around 60-70%.
科学的研究の応用
Indomethacin triethylene ester has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, similar to its parent drug indomethacin. It has also been shown to have potential therapeutic effects in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
157769-09-0 |
|---|---|
製品名 |
Indomethacin triethylene ester |
分子式 |
C25H28ClNO7 |
分子量 |
489.9 g/mol |
IUPAC名 |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3 |
InChIキー |
ZQQUXESLZKCOQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
その他のCAS番号 |
157769-09-0 |
同義語 |
indomethacin triethylene ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



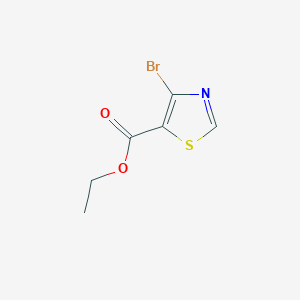
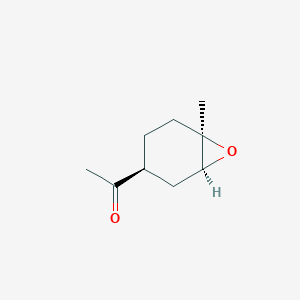
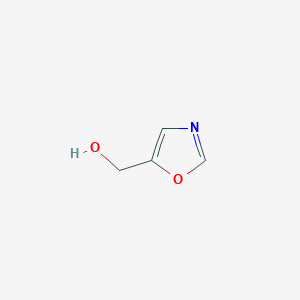
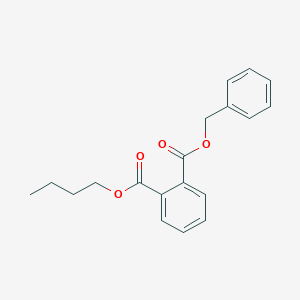
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
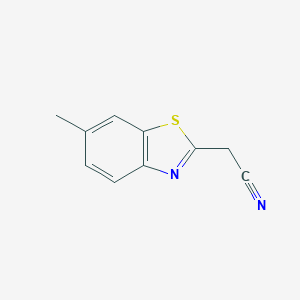

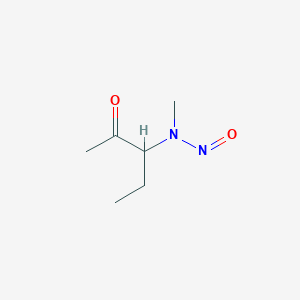
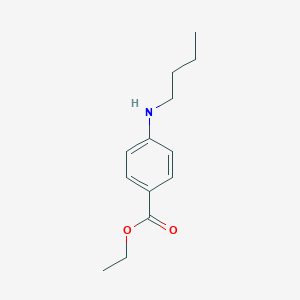
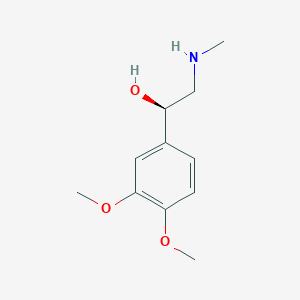
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
